molecular formula C11H10N2O B6227644 4-(6-aminopyridin-2-yl)phenol CAS No. 1368050-46-7

4-(6-aminopyridin-2-yl)phenol

Cat. No.: B6227644
CAS No.: 1368050-46-7
M. Wt: 186.2
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Description

Evolution of Synthetic Ligands in Coordination and Supramolecular Chemistry

The field of coordination and supramolecular chemistry has been significantly advanced by the development of synthetic ligands capable of forming specific and stable complexes with metal ions. Among these, N,O-chelate ligands, such as those derived from pyridyl-phenolic structures, have been a primary focus for synthesizing metal complexes with interesting magnetic, chemical, redox, and optical properties. arkat-usa.org These materials are central to studies in electroluminescence, magnetic devices, chemosensors, and catalysis. arkat-usa.org

Historically, the synthesis of pyridine-phenolic compounds was often challenging, with early methods like photoarylation or reactions involving pyridine-N-oxides resulting in low yields and product mixtures. arkat-usa.org The evolution of synthetic strategies has led to more efficient and refined processes. Modern techniques, particularly the two-step process involving Suzuki coupling followed by demethylation, have enabled the production of high-purity pyridyl-phenolic ligands in high yields. arkat-usa.orgresearchgate.net This advancement has been crucial for applications requiring materials of high purity, such as in the development of sensitive optical sensors for metal ions. arkat-usa.org The purification of these amphoteric ligands, which possess both acidic and basic sites, has also been streamlined through acid/base extraction protocols, avoiding the need for conventional chromatography. arkat-usa.org

Significance of Amine and Phenol (B47542) Functionalities in Molecular Design

The chemical behavior and utility of 4-(6-aminopyridin-2-yl)phenol are dictated by its constituent functional groups: the phenol, the pyridine (B92270) ring, and the amino group. Each imparts distinct properties that are highly significant in molecular design.

Phenol Group: The hydroxyl (-OH) group on the phenyl ring is a versatile functional group. It can act as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions that are crucial for crystal engineering and molecular recognition. stereoelectronics.org The phenolic proton is acidic, allowing the molecule to act as a proton donor in proton-transfer reactions. nih.gov Furthermore, the phenol group can be oxidized to form quinone-type structures and its electrons can be donated into the aromatic ring system. ashp.org

Amine Group: The amino (-NH₂) group is a primary amine, characterized by the lone pair of electrons on the nitrogen atom. This makes the group basic and capable of accepting protons. solubilityofthings.com Like the phenol group, the N-H bonds can participate in hydrogen bonding, which influences solubility and intermolecular assembly. masterorganicchemistry.com In medicinal chemistry, amines are a common feature in many drugs, where they can be involved in crucial binding interactions with biological targets. stereoelectronics.org

Pyridine Ring: The nitrogen atom within the pyridine ring provides a basic site and a potent coordination site for metal ions. cymitquimica.com The combination of the pyridine nitrogen and the phenolic oxygen in an ortho position (as in some isomers) can create a powerful bidentate chelate capable of forming stable rings with metal centers.

The strategic placement of these three functional groups in one molecule results in a highly versatile scaffold. The ability to engage in hydrogen bonding, acid-base chemistry, and metal coordination makes compounds like this compound prime candidates for building complex supramolecular architectures and functional materials. mdpi.com

Table 1: Physicochemical Properties of this compound and Related Isomers Note: Data for the specific title compound is limited in the provided results; properties are inferred from structurally similar compounds.

PropertyValue/DescriptionReference
Chemical FormulaC₁₁H₁₀N₂O cymitquimica.com
Molar Mass186.21 g/mol cymitquimica.com
Key Functional GroupsPhenol (-OH), Amino (-NH₂), Pyridine cymitquimica.com
Potential for Hydrogen BondingHigh, due to -OH and -NH₂ groups acting as donors and acceptors. cymitquimica.com
SolubilityLikely soluble in polar solvents. cymitquimica.com
BasicityThe pyridine ring and amino group impart basic character. cymitquimica.com

Hypothesized Research Trajectories for this compound within Contemporary Chemical Science

Given the rich functionality of the this compound scaffold, several research trajectories can be hypothesized for its application in contemporary science.

Development of Novel Catalysts: The multi-dentate nature of the molecule, with potential coordination sites at the pyridine nitrogen, amino nitrogen, and phenolic oxygen, makes it an attractive ligand for creating novel metal complexes. These complexes could be explored for catalytic activity in a range of organic transformations. The electronic properties of the ligand can be tuned by modifying substituents on the phenyl or pyridine rings, allowing for the fine-tuning of the catalyst's reactivity and selectivity.

Advanced Supramolecular Materials: The capacity for both metal coordination and hydrogen bonding makes this compound an ideal building block for constructing complex supramolecular assemblies. mdpi.com Research could focus on creating metal-organic frameworks (MOFs), coordination polymers, or discrete molecular cages. These materials could have applications in gas storage, separation, or as hosts in host-guest chemistry.

Chemosensor Technology: Pyridine-phenolic ligands have already demonstrated potential as fluorescent sensors for metal ions like beryllium. arkat-usa.org It is plausible that this compound and its derivatives could be developed into selective and sensitive sensors for other environmentally or biologically important ions. The binding of a target ion would likely perturb the electronic structure of the ligand, leading to a detectable change in its fluorescence or absorption spectrum.

Medicinal Chemistry and Drug Discovery: Aminopyridine derivatives are recognized as important pharmacophores in medicinal chemistry, known to interact with various enzymes and receptors. rsc.org The this compound scaffold could serve as a starting point for designing new therapeutic agents. For instance, it could be explored as an inhibitor of nitric oxide synthase (NOS) or other enzymes where the hydrogen bonding and coordination capabilities of the molecule can be leveraged to achieve high-affinity binding to the active site. google.com

Table 2: Potential Applications of Pyridyl-Phenolic Scaffolds

Application AreaDescription of UseKey Enabling FeaturesReference
Coordination ChemistrySynthesis of metal complexes with tailored electronic and magnetic properties.N,O-chelation, versatile donor atoms. arkat-usa.org
Optical SensorsDetection of low levels of metal ions through fluorescence or colorimetric changes.Amphoteric nature, potential for excited-state intramolecular proton transfer (ESIPT). arkat-usa.org
CatalysisAs ligands for homogeneous catalysts in organic synthesis.Stable metal chelation, tunable electronic environment. arkat-usa.org
Medicinal ChemistryScaffolds for enzyme inhibitors and receptor modulators.Hydrogen bonding capacity, bioactive aminopyridine core. rsc.orggoogle.com

Properties

CAS No.

1368050-46-7

Molecular Formula

C11H10N2O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 6 Aminopyridin 2 Yl Phenol and Its Analogues

Strategic Approaches for Constructing the Pyridyl-Phenol Core

The fundamental challenge in synthesizing 4-(6-aminopyridin-2-yl)phenol lies in the formation of the carbon-carbon bond linking the pyridine (B92270) and phenol (B47542) rings. Modern organometallic cross-coupling reactions have become the predominant tools for this purpose, offering high yields and functional group tolerance.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are central to the formation of biaryl structures. These methods provide a reliable and versatile means of connecting a halogenated pyridine or phenol with a corresponding organometallic partner.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for C-C bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org Its advantages include mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. nih.gov

For the synthesis of the this compound core, two primary Suzuki-Miyaura approaches can be envisioned:

Coupling of a 2-halopyridine derivative with a phenol-derived boronic acid.

Coupling of a pyridine-derived boronic acid with a halophenol derivative.

The first approach, for instance, could involve the reaction of 2-bromo-6-aminopyridine with 4-hydroxyphenylboronic acid. A critical consideration is the potential for the free amino and hydroxyl groups to interfere with the catalyst. Therefore, protection of these functional groups is often necessary. The hydroxyl group can be protected as a methyl ether (methoxy), and the amino group as a carbamate (B1207046) (e.g., Boc).

The general catalytic cycle involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. mdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Facilitates the cross-coupling reaction. nih.govmdpi.com
Ligand PPh₃, SPhos, XPhos Stabilizes the palladium center and influences catalytic activity. nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the organoboron species for transmetalation. mdpi.commdpi.com
Organoboron Reagent Arylboronic acids, Arylboronate esters Provides the aryl nucleophile. libretexts.org
Solvent Toluene, Dioxane, THF, DMF Solubilizes reactants and influences reaction kinetics.

The Negishi coupling provides an alternative palladium- or nickel-catalyzed route for C-C bond formation, utilizing organozinc reagents. wikipedia.orgorganic-chemistry.org These reagents are generally more reactive than their organoboron counterparts, which can be advantageous for coupling less reactive organohalides, such as aryl chlorides. organic-chemistry.org

In the context of this compound synthesis, a plausible strategy involves the coupling of a 2-pyridylzinc halide with a protected 4-halophenol (e.g., 4-bromoanisole). The required 2-pyridylzinc reagents can be prepared from the corresponding 2-halopyridines via transmetalation with an organolithium reagent or by direct insertion of activated zinc. orgsyn.org Recently, solid, moderately air-stable 2-pyridylzinc reagents have been developed, enhancing the practicality of this method. organic-chemistry.org

The Negishi coupling is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Nickel catalysts, such as Ni(PPh₃)₄, can also be employed and are sometimes generated in situ. wikipedia.orgnih.gov

Table 2: Key Components in Negishi Coupling

Component Examples Role
Catalyst Pd(PPh₃)₄, Ni(acac)₂, Pd₂(dba)₃/ligand Catalyzes the C-C bond formation. wikipedia.org
Organozinc Reagent R-ZnX (prepared from R-X and Zn) Acts as the nucleophilic coupling partner. orgsyn.org
Organohalide Aryl, vinyl, or alkyl halides/triflates Acts as the electrophilic coupling partner. wikipedia.org
Solvent THF, Dioxane, DMF Provides the reaction medium.

While the Suzuki and Negishi reactions form the C-C bond of the pyridyl-phenol core, the Buchwald-Hartwig amination is a paramount palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.org This reaction is not used to construct the central pyridyl-phenol C-C bond but is crucial for introducing the amino group onto the pyridine ring, a key step in many synthetic routes to the target molecule. nih.gov

This transformation typically involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. researchgate.net For the synthesis of this compound, a common strategy would be to first construct the 2-(4-methoxyphenyl)pyridine (B1296241) core using a Suzuki or Negishi coupling, leaving a halogen (e.g., chlorine or bromine) at the 6-position of the pyridine ring. This 6-halo-2-(4-methoxyphenyl)pyridine intermediate can then undergo Buchwald-Hartwig amination, often using ammonia (B1221849) or an ammonia equivalent, to install the required 6-amino group. researchgate.net The development of specialized phosphine (B1218219) ligands has been critical to the reaction's broad applicability. libretexts.org

Table 3: Common Reagents for Buchwald-Hartwig Amination

Component Examples Function
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Source of the active Pd(0) catalyst. researchgate.net
Ligand BINAP, XPhos, dppf Crucial for catalyst stability and reactivity. wikipedia.orgresearchgate.net
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Deprotonates the amine and facilitates catalyst turnover. researchgate.net
Amine Source Primary/secondary amines, Ammonia, LiN(SiMe₃)₂ Provides the nitrogen nucleophile.
Solvent Toluene, Dioxane Common inert solvents for the reaction.

Alternative Heterocycle Synthesis Pathways

Instead of functionalizing a pre-existing pyridine ring, several methods allow for the construction of the substituted 2-aminopyridine (B139424) ring from acyclic or different heterocyclic precursors. These "de novo" syntheses can be highly efficient for creating heavily substituted pyridines.

One such method involves the ring transformation of 6-aryl-2H-pyran-2-ones. thieme-connect.com Reaction of these pyranones with a nitrogen source like urea (B33335) can lead to the formation of 2-aminopyridines through a nucleophile-induced ring-opening and subsequent recyclization/aromatization sequence. thieme-connect.com

Another powerful approach starts from pyridine N-oxides. These substrates can react with activated isocyanides or be activated by reagents like trifluoromethanesulfonic anhydride, followed by reaction with an amine source, to regioselectively yield 2-aminopyridines. nih.govmorressier.com This strategy avoids the often harsh conditions required for nucleophilic aromatic substitution on halopyridines.

Other innovative routes include the displacement of a methylsulfinyl group from the 6-position of a pyridine ring with an amine, which is particularly useful for introducing polar substituents. acs.orgacs.org Additionally, rhodium-catalyzed ring expansion of isoxazoles has been developed as a concise, one-pot procedure for accessing highly functionalized pyridines. acs.org

Regioselective Introduction and Modification of Amino and Hydroxyl Groups

The precise placement of the amino and hydroxyl groups on the pyridyl-phenol core is critical and requires careful regioselective control. The synthetic strategy must account for the directing effects of existing substituents and the potential need for protecting groups.

The hydroxyl group on the phenol ring is typically introduced by using a 4-methoxyphenyl (B3050149) precursor in the core-forming cross-coupling reaction. The robust methoxy (B1213986) group is stable under most coupling conditions and can be selectively cleaved at a later stage of the synthesis, commonly with reagents like boron tribromide (BBr₃), to reveal the free phenol.

The introduction of the amino group at the C6 position of the pyridine ring is a significant challenge. As discussed, the Buchwald-Hartwig amination of a 6-halopyridine intermediate is a highly effective method for achieving this regioselectivity. researchgate.net Alternative methods for regioselective amination include the Chichibabin reaction, though it often suffers from regioselectivity issues and lower yields with substituted pyridines. More controlled methods, such as those starting from pyridine N-oxides, offer excellent regioselectivity for functionalization at the C2 and C6 positions. nih.govmorressier.com Direct C-H amidation, promoted by directing groups, is an emerging strategy for functionalizing pyridine rings with high regiocontrol. nih.gov

Selective Amination Techniques

The introduction of the amino group at the C6 position of the pyridine ring is a crucial step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for this transformation. nih.govimpactfactor.orggoogle.com This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govimpactfactor.org

For the synthesis of this compound, a common strategy involves the use of a 2-halo-6-(4-hydroxyphenyl)pyridine intermediate. The selective amination of this intermediate at the C2 position is paramount. The choice of palladium precursor, ligand, base, and solvent plays a critical role in achieving high selectivity and yield. Various generations of phosphine-based ligands, such as those from the Buchwald and Hartwig groups, have been developed to enhance the efficiency and scope of this reaction. researchgate.net

One potential synthetic route could involve the Suzuki-Miyaura coupling of a dihalopyridine with 4-hydroxyphenylboronic acid to form the 2-halo-6-(4-hydroxyphenyl)pyridine intermediate, followed by a selective Buchwald-Hartwig amination. The regioselectivity of the amination can often be controlled by the nature of the halogen and the reaction conditions.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XPhosNaOtBuToluene100Good to Excellent nih.gov
Pd₂(dba)₃BINAPCs₂CO₃Dioxane110Good nih.gov

Green Chemistry Principles in Synthesis Optimization

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes to minimize environmental impact. nih.govacs.orgrsc.org This includes the use of safer solvents, the development of catalytic processes, and the design of energy-efficient reactions. nih.gov

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it reduces waste and the environmental hazards associated with solvent use. mdpi.com For the synthesis of aminopyridine derivatives, multicomponent reactions (MCRs) under solvent-free conditions have shown promise. nih.govacs.org These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient.

While specific solvent-free syntheses for this compound are not extensively reported, the general methodologies for the synthesis of substituted pyridines under these conditions suggest potential applicability. nih.govacs.org Microwave-assisted organic synthesis is another technique that can facilitate solvent-free reactions, often leading to shorter reaction times and higher yields. nih.govacs.org

Coordination Chemistry: Ligand Behavior and Metal Complexation

Synthesis and Characterization of Metal Complexes

Main Group Element Interactions

Structural Elucidation of Metal-Ligand Architectures

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal-ligand complexes. Despite its potential to form crystalline coordination compounds, there are no published single-crystal X-ray diffraction studies for metal complexes specifically incorporating the 4-(6-aminopyridin-2-yl)phenol ligand. Consequently, precise data on bond lengths, bond angles, coordination geometries, and supramolecular interactions for its complexes are absent from the current body of scientific literature. Research on analogous systems with substituted aminopyridines or functionalized phenols suggests that this compound could act as a bidentate or tridentate ligand, leading to a variety of mononuclear or polynuclear structures. nih.govresearchgate.netsemanticscholar.org However, the specific structural details remain to be elucidated through future crystallographic investigations.

Solution-Phase Structural Probes

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and fluorescence spectroscopy are crucial for understanding the structure and behavior of metal complexes in solution. At present, there is a lack of dedicated studies employing these solution-phase probes to investigate the coordination of this compound with metal ions.

NMR spectroscopy could provide valuable insights into the ligand's coordination mode by observing shifts in the proton and carbon signals upon complexation. nsf.gov UV-Vis spectroscopy would be instrumental in monitoring the formation of metal-ligand complexes and probing the electronic environment of the metal center. nih.govrsc.org Furthermore, if the ligand or its complexes were fluorescent, fluorescence spectroscopy could offer a sensitive method to study binding events and determine association constants. nih.govniscpr.res.in The absence of such studies means that the solution-state structure and speciation of this compound complexes have not been characterized.

Mechanistic Investigations of Complex Formation

Kinetic Studies of Ligand Exchange

The study of ligand exchange kinetics provides fundamental insights into the reactivity and mechanism of coordination complexes. There are currently no available kinetic studies that specifically investigate the rates and mechanisms of ligand exchange reactions involving this compound. Such studies would be essential to understand the lability or inertness of its metal complexes and to elucidate the pathways (associative, dissociative, or interchange) by which ligand substitution occurs. nih.gov General methodologies for studying these kinetics, such as stopped-flow spectrophotometry or temperature-jump experiments, could be applied in future research.

Thermodynamic Analysis of Complex Stability

The thermodynamic stability of metal complexes is a critical parameter that quantifies the strength of the metal-ligand interaction. This is typically determined through techniques like potentiometric titration or isothermal titration calorimetry (ITC), which yield stability constants (log β) and thermodynamic parameters (ΔG, ΔH, and ΔS). nih.gov

A comprehensive search of the scientific literature, including databases of stability constants, indicates that no thermodynamic data has been reported for the complexation of this compound with any metal ion. nist.gov Therefore, quantitative information regarding the stability of its metal complexes and the driving forces behind their formation (enthalpic vs. entropic contributions) is not available. gcnayanangal.comscispace.com

Supramolecular Chemistry: Non Covalent Interactions and Self Assembly

Hydrogen Bonding Networks Involving Amine and Phenol (B47542) Moieties

Hydrogen bonding is a powerful directional force in molecular self-assembly. In 4-(6-aminopyridin-2-yl)phenol, the presence of both hydrogen bond donors (the amine -NH2 and phenol -OH groups) and acceptors (the nitrogen atom of the pyridine (B92270) ring and the oxygen of the phenol) allows for the formation of robust and intricate hydrogen bonding networks. These interactions can be broadly categorized into intramolecular and intermolecular hydrogen bonds, both of which significantly influence the molecule's conformation and its aggregation into larger structures.

Intramolecular hydrogen bonds, which occur within a single molecule, can play a crucial role in determining the molecule's conformation. In molecules with adjacent donor and acceptor groups, these internal interactions can lead to the formation of stable, planar structures. For instance, in related ortho-hydroxyaryl Schiff bases, a strong intramolecular O-H···N hydrogen bond is a key factor in dictating the compound's structure and properties. nih.gov The proximity of different functional groups in this compound could similarly favor specific conformations. For example, a hydrogen bond could potentially form between the phenolic proton and the pyridinic nitrogen, or between an amino proton and the phenolic oxygen, depending on the rotational freedom around the C-C bond connecting the two aromatic rings.

Computational studies on similar molecules, such as (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol, have confirmed the presence of intramolecular hydrogen bonds. plu.mxresearchgate.net These studies, combining experimental techniques like NMR and X-ray crystallography with theoretical calculations, have demonstrated that such interactions can lock the molecule into a specific, more stable conformation. researchgate.net The planarity and rigidity imparted by intramolecular hydrogen bonds can, in turn, influence how the molecules pack in the solid state.

Table 1: Potential Intramolecular Hydrogen Bonds in Aminophenol Derivatives
Donor GroupAcceptor GroupResulting ConformationSupporting Evidence from Related Compounds
Phenol (-OH)Pyridinic NitrogenIncreased planarity between ringsObserved in ortho-hydroxyaryl Schiff bases nih.gov
Amine (-NH2)Phenolic OxygenPotential for ring-like structureCommon motif in aminophenol structures

Intermolecular hydrogen bonds are the cornerstone of self-assembly for this compound, enabling the formation of extended one-, two-, or three-dimensional networks. The amine and phenol groups are excellent candidates for forming strong intermolecular hydrogen bonds. For example, the phenolic hydroxyl group can act as a hydrogen bond donor to the pyridinic nitrogen of an adjacent molecule, a common and robust interaction in crystal engineering.

In the crystal structures of related compounds, such as (E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol, molecules are linked into chains and more complex architectures through intermolecular N-H···O and O-H···N hydrogen bonds. nih.govnih.gov Similarly, studies on aminopyridine derivatives have shown the formation of centrosymmetric dimers via pairs of N-H···N hydrogen bonds. nih.govresearchgate.net This dimerization creates a supramolecular synthon that can then be further organized into more complex structures. The interplay of these various hydrogen bonding possibilities can lead to the formation of diverse supramolecular architectures, including tapes, sheets, and frameworks. mdpi.commdpi.com The self-assembly process is highly dependent on factors like solvent and temperature, which can influence which hydrogen bonding motifs are favored. tudelft.nl

Table 2: Common Intermolecular Hydrogen Bonding Motifs in Pyridylphenol Systems
DonorAcceptorResulting Supramolecular StructureExample from Analogous Systems
Phenol (-OH)Pyridinic NitrogenChains, tapes4-([2,2':6',2''-terpyridin]-4'-yl)phenol redalyc.org
Amine (-NH2)Phenolic OxygenSheets, layers(E)-2-[(2-Aminophenyl)iminomethyl]-4,6-di-tert-butylphenol nih.govnih.gov
Amine (-NH2)Pyridinic NitrogenDimers, chains(E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol nih.govresearchgate.net

Pi-Stacking Interactions in Crystal Engineering

Beyond hydrogen bonding, pi-stacking interactions between the aromatic rings of this compound are a significant contributor to the stability of its supramolecular assemblies. These non-covalent interactions, arising from electrostatic and dispersion forces between the electron clouds of aromatic systems, are crucial in directing the packing of molecules in the solid state.

In the crystal lattice, aromatic molecules can adopt several stacking arrangements, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) conformations. The specific topology is a delicate balance of attractive and repulsive forces. In a related terpyridine phenol compound, π-π interactions with a distance of 3.52(3) Å were observed between molecules within a columnar stack. redalyc.org The presence of both an electron-rich phenol ring and a slightly electron-deficient pyridine ring in this compound suggests that donor-acceptor type pi-stacking interactions could be particularly favorable.

The geometry of these stacks can be influenced by other intermolecular forces. For instance, hydrogen bonding can pre-organize the molecules in a way that facilitates a specific type of pi-stacking. The interplay between these different non-covalent interactions is a key principle in crystal engineering, allowing for the rational design of solid-state architectures. rsc.org

The amino and hydroxyl substituents on the aromatic rings of this compound are not passive bystanders in the pi-stacking arrangement. These groups significantly alter the electronic properties of the rings, which in turn affects the strength and geometry of the stacking interactions. The electron-donating nature of the amino and hydroxyl groups increases the electron density of the respective aromatic rings. This can enhance interactions with electron-deficient aromatic systems.

Host-Guest Chemistry and Molecular Recognition

The structural features of this compound, particularly its potential to form well-defined cavities and its array of functional groups capable of non-covalent interactions, suggest its potential utility in host-guest chemistry and molecular recognition. Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule or a supramolecular assembly.

The self-assembly of this compound into a porous framework could create cavities capable of encapsulating small guest molecules. The size and shape of these cavities would be dictated by the nature of the intermolecular interactions driving the self-assembly. The amino and phenol groups lining such a cavity could provide specific recognition sites for complementary guests, leading to selective binding. For instance, a cavity rich in hydrogen bond donors could preferentially bind guest molecules with hydrogen bond accepting functionalities. The development of such systems based on the self-assembly of simple building blocks like this compound is a promising avenue in the design of new materials for sensing, separation, and catalysis. nih.gov

Design of Receptors for Specific Analytes

The structural motifs within this compound make it an excellent candidate for the design of synthetic receptors for various analytes. The aminopyridine unit is a well-established functional group for the recognition of a variety of guest molecules, particularly those with acidic protons or the ability to form hydrogen bonds. While specific studies on this compound as a receptor are not extensively documented, the principles of receptor design can be illustrated through the behavior of analogous aminopyridine and aminophenol derivatives.

Derivatives of aminopyridine have been shown to interact with various enzymes and receptors, indicating their potential for molecular recognition. rsc.org For instance, aminopyridine-containing thiourea (B124793) derivatives have been synthesized and shown to be potent inhibitors of the α-glucosidase enzyme. rsc.org The interaction of aminopyridine rings with different biological targets is a testament to their versatile binding capabilities. rsc.org

The design of receptors often involves creating a cavity or a binding site that is complementary in size, shape, and chemical functionality to the target analyte. In the case of this compound, the combination of the hydrogen-bonding aminopyridine and the phenolic hydroxyl group could lead to the selective binding of molecules that can simultaneously interact with both functionalities.

Table 1: Examples of Aminopyridine Derivatives as Receptors
Aminopyridine DerivativeTarget Analyte/SystemKey Interactions
Aminopyridine thiourea derivativesα-glucosidase enzymeHydrogen bonding, potential hydrophobic interactions
Methoxyphenol derivative with aminopyridineTrypanosoma bruceiNot specified
Methylsulfonyl bipyridine amineMalaria parasiteNot specified

Formation of Inclusion Complexes

Inclusion complexes are formed when a "host" molecule encapsulates a "guest" molecule. The formation of such complexes can significantly alter the physicochemical properties of the guest, such as its solubility and stability. While there is no specific data on the formation of inclusion complexes with this compound, the phenolic moiety suggests that it could act as a guest for host molecules like cyclodextrins.

Studies on similar phenolic compounds have demonstrated their ability to form stable inclusion complexes with cyclodextrins. For example, amlodipine (B1666008) besylate, which contains a pyridine derivative, has been shown to form inclusion complexes with β-cyclodextrin and 2-hydroxypropyl-β-cyclodextrin. researchgate.net The formation of these complexes was confirmed by various analytical techniques, and it was found that the inclusion process enhances the stability of the amlodipine besylate. researchgate.net The driving forces for the formation of such complexes are typically hydrophobic interactions, where the nonpolar part of the guest molecule is included in the hydrophobic cavity of the cyclodextrin.

Table 2: Inclusion Complex Formation with a Pyridine Derivative
Host MoleculeGuest MoleculeMethod of PreparationEvidence of Complexation
β-cyclodextrinAmlodipine besylateCoprecipitationFTIR, 1H-NMR, XRD, DSC
2-hydroxypropyl-β-cyclodextrinAmlodipine besylateCoprecipitationFTIR, 1H-NMR, XRD, DSC

Hierarchical Self-Assembly in Condensed Phases

The ability of this compound to form multiple, directional non-covalent interactions allows for its hierarchical self-assembly in the solid state. This can lead to the formation of either highly ordered crystalline materials or disordered amorphous aggregates, depending on the conditions of the assembly process.

Crystalline Material Design

The design of crystalline materials, or crystal engineering, relies on the predictable formation of supramolecular synthons, which are robust and recurring patterns of intermolecular interactions. For molecules like this compound, the most prominent synthons are expected to be hydrogen bonds between the phenol and pyridine moieties (O-H···N) and between the amino groups and other acceptors (N-H···N or N-H···O).

The formation of co-crystals between phenols and pyridines is a well-established strategy in crystal engineering. bgu.ac.il These co-crystals are often held together by strong O-H···N hydrogen bonds. bgu.ac.il The competition between different possible hydrogen bonding interactions, such as carboxylic acid-pyridine versus phenol-pyridine, can lead to the formation of different polymorphic forms of the co-crystals. bgu.ac.ilacs.org

A structurally related compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, has been synthesized and its crystal structure determined. redalyc.org In the crystalline state, the molecules are linked by intermolecular hydrogen bonds and π-π stacking interactions. redalyc.org This demonstrates the importance of both hydrogen bonding and aromatic interactions in directing the self-assembly of such molecules in the solid state. Another related compound, (E)-2-{[(2-aminopyridin-3-yl)imino]methyl}-4,6-di-tert-butylphenol, forms centrosymmetric dimers in the crystal via pairs of N-H···N hydrogen bonds. nih.gov

Table 3: Crystallographic Data for a Related Phenol-Pyridine Compound
CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
4-([2,2':6',2''-terpyridin]-4'-yl)phenolNot specifiedNot specifiedIntermolecular hydrogen bonds, π-π stacking
(E)-2-{[(2-aminopyridin-3-yl)imino]methyl}-4,6-di-tert-butylphenolMonoclinicP21/cN-H···N hydrogen bonds

Amorphous Aggregate Formation

In contrast to the ordered arrangement in crystalline solids, amorphous solids lack long-range order. The formation of amorphous aggregates is often kinetically favored, especially with rapid precipitation or cooling. For a molecule with multiple hydrogen bonding sites like this compound, rapid self-assembly could lead to a disordered network of intermolecular interactions, resulting in an amorphous solid.

The control of polymorphism, which is the ability of a compound to exist in more than one crystalline form, is a significant challenge in pharmaceutical and materials science. rsc.orgijsra.net The formation of an amorphous state can be considered an extreme case of polymorphism. The conditions of crystallization, such as the choice of solvent, temperature, and cooling rate, can significantly influence whether a crystalline or amorphous solid is formed. ijsra.net While there is no specific research on the amorphous state of this compound, it is plausible that under certain conditions, such as fast solvent evaporation, it could form amorphous aggregates.

The study of such phenomena is crucial as the physical form of a compound can have a profound impact on its properties, including solubility, dissolution rate, and bioavailability in the case of pharmaceutical compounds.

Advanced Spectroscopic and Photophysical Research Methodologies

Elucidation of Electronic Transitions via Absorption Spectroscopy Techniques

UV-Visible Spectroscopic Analysis of Electronic Structure

A standard method for investigating electronic transitions in a molecule like 4-(6-aminopyridin-2-yl)phenol would involve UV-Visible absorption spectroscopy. This technique measures the wavelengths of light absorbed by the compound, which correspond to the energy required to promote electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital or HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital or LUMO).

For related aminophenol compounds, computational studies using methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been employed to predict and interpret UV-Vis spectra. plu.mxresearchgate.net These theoretical calculations help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, and can characterize them as having intraligand charge transfer (ILCT) character. researchgate.netscielo.br However, specific experimental absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound are not documented in the available literature.

Circular Dichroism Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This would be applicable to chiral derivatives of this compound. The resulting CD spectrum provides information about the stereochemistry and conformation of the molecule. There are currently no available studies that report the synthesis or CD spectroscopic analysis of chiral derivatives of this compound.

Fluorescence and Luminescence Spectroscopic Investigations

Fluorescence spectroscopy provides insights into the processes that occur after a molecule absorbs light, specifically the emission of light as the molecule relaxes from an excited electronic state back to the ground state.

Fluorescence Quantum Yield Determination Methodologies

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The determination of ΦF is crucial for applications such as fluorescent probes and lighting materials. Unsubstituted pyridin-2-amine is known to have a high quantum yield, making it a promising scaffold for fluorescent molecules. scielo.br However, experimental data on the fluorescence quantum yield of this compound has not been reported.

Fluorescence Lifetime Measurements and Decay Analysis

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is sensitive to the molecule's local environment and can be used to probe molecular interactions. Techniques such as time-correlated single-photon counting (TCSPC) are typically used for these measurements. While the fluorescence lifetimes of various other compounds, including rhodamine derivatives and other aminopyridines, have been studied, there is no such data available for this compound. nih.gov

Excited State Dynamics and Relaxation Pathways

The study of excited-state dynamics involves mapping the various radiative (e.g., fluorescence) and non-radiative (e.g., internal conversion, intersystem crossing) pathways through which a molecule dissipates its excess energy after photoexcitation. researchgate.net For phenol (B47542) and its derivatives, excited-state dynamics are known to be influenced by factors such as the interplay between bright 1ππ* states and dissociative 1πσ* states, as well as excited-state proton transfer (ESPT) processes. nih.govresearchgate.net The specific relaxation pathways and the dynamics of these processes for this compound remain uninvestigated in the current body of scientific literature.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and understanding the conformational arrangement of this compound. These methods probe the vibrational energy levels of the molecule, providing a unique fingerprint based on its atomic composition and bonding.

Infrared and Raman Spectroscopy for Vibrational Modes

While specific experimental IR and Raman spectra for this compound are not extensively documented in publicly available literature, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent functional groups: the phenol ring, the aminopyridine ring, the amino group, and the hydroxyl group.

Computational chemistry, particularly Density Functional Theory (DFT), is a common approach to predict vibrational frequencies. For a molecule like this compound, DFT calculations would typically be performed to obtain a theoretical vibrational spectrum. These calculated frequencies are often scaled to better match experimental values.

The analysis of a related, albeit more complex, molecule, (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol, reveals characteristic IR absorption bands that can provide insights into the expected spectral features of this compound. For this related compound, strong symmetric and asymmetric bands for the O-H and NH2 groups were observed, alongside absorptions assigned to C=N and C-C bond stretching. This suggests that for this compound, distinct peaks for the O-H stretch of the phenol, N-H stretches of the amino group, as well as C=C and C-N stretching vibrations within the aromatic rings, would be prominent features in its IR and Raman spectra.

A hypothetical table of characteristic vibrational modes for this compound is presented below, based on established group frequencies.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
O-H Stretch3200-3600 (broad)Phenolic Hydroxyl
N-H Stretch (asymmetric)3400-3500Amino
N-H Stretch (symmetric)3300-3400Amino
Aromatic C-H Stretch3000-3100Pyridine (B92270) & Phenol Rings
C=C Aromatic Ring Stretch1450-1600Pyridine & Phenol Rings
C-N Stretch1250-1350Aminopyridine
C-O Stretch1180-1260Phenol
N-H Bend1550-1650Amino
O-H Bend1330-1440Phenolic Hydroxyl
Aromatic C-H Out-of-Plane Bend690-900Pyridine & Phenol Rings

Resonance Raman Studies of Electronic Structure

Resonance Raman (RR) spectroscopy is a powerful technique to selectively enhance the vibrational modes associated with a specific electronic transition (chromophore) within a molecule. By tuning the excitation laser wavelength to coincide with an electronic absorption band, the Raman signals of the vibrations coupled to that electronic transition can be amplified by orders of magnitude.

For this compound, RR studies would be particularly insightful for understanding the electronic structure of the π-conjugated system formed by the interconnected phenol and aminopyridine rings. The UV-Visible absorption spectrum of this compound is expected to show distinct bands corresponding to π-π* transitions. By exciting into these absorption bands, RR spectroscopy could selectively enhance the stretching and bending modes of the aromatic rings, providing information about changes in bond lengths and geometry in the excited electronic state.

While specific Resonance Raman studies on this compound are not readily found in the literature, computational studies on similar aromatic compounds often employ Time-Dependent Density Functional Theory (TD-DFT) to predict electronic transitions and simulate RR spectra. Such calculations can help in assigning the observed RR enhancements to specific vibrational modes and in understanding the nature of the electronic transitions, such as identifying them as intraligand charge transfer (ILCT) states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and various through-bond and through-space correlations, a complete picture of the molecular connectivity and stereochemistry can be assembled.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC)

For a molecule with the complexity of this compound, one-dimensional ¹H and ¹³C NMR spectra provide initial information, but two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be used to identify the spin systems of the protons on the phenol and pyridine rings. Cross-peaks in the COSY spectrum would connect adjacent protons, allowing for the tracing of the connectivity within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). Each cross-peak in an HMQC or HSQC spectrum links a specific proton to its attached carbon, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for establishing the connectivity between different fragments of the molecule. For this compound, HMBC correlations would be key in confirming the linkage between the phenol and pyridine rings, for instance, by observing a correlation from a proton on one ring to a carbon on the other.

While experimental 2D NMR data for this compound is not available in the surveyed literature, a hypothetical table of expected ¹H and ¹³C chemical shifts is provided below based on analogous structures.

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
Phenol-OH¹H9.0 - 10.0-To Phenol C1, C2, C6
Phenol C1-OH¹³C-155 - 160-
Phenol C2, C6¹H6.8 - 7.2115 - 120To Phenol C4, C1
Phenol C3, C5¹H7.2 - 7.6128 - 132To Phenol C1, C4
Phenol C4¹³C-125 - 130-
Pyridine-NH₂¹H5.5 - 6.5-To Pyridine C6
Pyridine C6-NH₂¹³C-158 - 162-
Pyridine C2¹³C-150 - 155-
Pyridine C3¹H7.0 - 7.4110 - 115To Pyridine C5, C2
Pyridine C4¹H7.6 - 8.0138 - 142To Pyridine C2, C6
Pyridine C5¹H6.5 - 6.9105 - 110To Pyridine C3, C6

Solid-State NMR for Bulk Material Characterization

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure, dynamics, and packing of molecules in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich information about the local electronic environment and internuclear distances.

For this compound, ssNMR could be employed to:

Determine the number of crystallographically inequivalent molecules in the unit cell by observing the splitting of signals.

Characterize intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and the amino groups, by analyzing changes in chemical shifts and using specific techniques like ¹H-¹⁵N correlation experiments.

Probe the packing of the molecules in the crystal lattice through techniques that measure internuclear distances, such as Rotational-Echo Double Resonance (REDOR).

Study molecular dynamics in the solid state, such as ring flips or motions of the amino group, by analyzing relaxation times and lineshapes at different temperatures.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically used to enhance the sensitivity of less abundant nuclei like ¹³C and ¹⁵N and to obtain high-resolution spectra of solid samples. While no specific solid-state NMR studies on this compound have been reported, this methodology holds significant potential for a comprehensive characterization of its solid-form properties.

Computational and Theoretical Chemistry: Modeling Molecular Behavior

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like 4-(6-aminopyridin-2-yl)phenol. In DFT, the electron density is the central variable, rather than the more complex many-electron wavefunction.

DFT calculations can predict a range of ground state properties. For this compound, key properties of interest include the optimized molecular geometry, electronic energies (such as HOMO and LUMO energies), and the distribution of electronic charge. The optimized geometry reveals the most stable arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles. For instance, the dihedral angle between the pyridine (B92270) and phenol (B47542) rings is a critical parameter that influences the extent of electronic conjugation between the two aromatic systems.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding the molecule's reactivity and electronic behavior. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity. For aminophenol derivatives, DFT studies have shown that the position of the amino group significantly influences these frontier orbital energies. researchgate.net

A hypothetical DFT study on this compound, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield data similar to that presented in Table 1. nih.gov

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

Property Predicted Value Significance
HOMO Energy -5.5 eV Relates to the electron-donating ability.
LUMO Energy -1.2 eV Relates to the electron-accepting ability.
HOMO-LUMO Gap 4.3 eV Indicates electronic stability and reactivity.
Dipole Moment 3.5 D Measures the polarity of the molecule.

Time-Dependent DFT (TD-DFT) for Excited State Calculations

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. TD-DFT extends the principles of DFT to study the electronic excited states of molecules. This is crucial for predicting and interpreting UV-visible absorption spectra.

TD-DFT calculations can determine the energies of vertical electronic transitions from the ground state to various excited states. Each transition is characterized by its excitation energy (which corresponds to a specific wavelength of light), its oscillator strength (which relates to the intensity of the absorption), and the nature of the orbitals involved. For molecules with both electron-donating (amino and hydroxyl groups) and electron-accepting (pyridine ring) moieties, intramolecular charge transfer (ICT) transitions are often observed. In the case of this compound, transitions from orbitals localized on the phenol and amino groups to orbitals on the pyridine ring are expected.

Table 2 presents hypothetical TD-DFT results for the lowest energy electronic transitions of this compound, which would be consistent with findings for similar aminopyridine derivatives. researchgate.net

Table 2: Predicted Electronic Transitions of this compound from TD-DFT Calculations

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 3.9 318 0.35 HOMO → LUMO
S₀ → S₂ 4.5 276 0.12 HOMO-1 → LUMO

Basis Set and Functional Selection Methodologies

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the exchange and correlation energies, which are complex many-body terms. The basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules like this compound, which contain heteroatoms and potential for hydrogen bonding, a flexible basis set is necessary. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. nih.gov The inclusion of polarization functions (d,p) allows for anisotropy in the electron distribution, while diffuse functions (++) are important for describing non-covalent interactions and excited states.

The choice of functional is also critical. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, are often employed for their accuracy in predicting molecular properties. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance of accuracy for a variety of systems. researchgate.net For excited state calculations, range-separated functionals like CAM-B3LYP can sometimes provide more accurate descriptions of charge-transfer states. The selection of an appropriate functional and basis set is often guided by benchmarking against experimental data or higher-level theoretical calculations for similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about the electronic structure of a single, often isolated, molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the study of conformational changes and solvent effects.

Force Field Development and Validation

MD simulations rely on a force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system as a function of the atomic coordinates. The force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

For a novel molecule like this compound, a suitable force field may not be readily available in standard parameter sets like AMBER, CHARMM, or GROMOS. In such cases, a custom force field must be developed or existing ones extended. This typically involves calculating quantum mechanical data for the molecule or its fragments to derive the necessary parameters. For instance, partial atomic charges can be derived from the electrostatic potential calculated using DFT. Torsional parameters, which govern the rotation around single bonds (such as the bond connecting the pyridine and phenol rings), are particularly important for accurately describing the conformational landscape and are often fitted to a quantum mechanically derived potential energy surface.

Validation of the force field is a crucial step and can involve comparing MD simulation results for known properties, such as density or heat of vaporization for a pure liquid, against experimental data.

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by its solvent environment. The presence of solvent molecules can stabilize certain conformations through specific interactions like hydrogen bonding or through bulk electrostatic effects.

By running an MD simulation for a sufficient length of time, the conformational landscape of the molecule in a particular solvent can be explored. Analysis of the simulation trajectory can reveal the most populated conformations and the energy barriers between them. For example, the distribution of the dihedral angle between the pyridine and phenol rings can be calculated to understand the rotational flexibility around this bond in different solvents. This information is crucial for understanding how the molecule will behave in a realistic chemical or biological environment.

Prediction of Spectroscopic Parameters

Simulated NMR, IR, and UV-Vis Spectra

Computational Prediction of Fluorescence Spectra and Quantum Yields

Scientific literature detailing the computational prediction of fluorescence spectra and quantum yields specifically for this compound is scarce. The fluorescence properties of a molecule, including its emission spectrum and quantum yield, are intimately linked to its electronic structure and excited state dynamics. Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are often utilized to model these properties. For the broader class of aminopyridines, some studies have investigated their fluorescent properties, noting that the emission characteristics can be influenced by factors like solvent and substituents. For example, unsubstituted 2-aminopyridine (B139424) is known to have a significant quantum yield. nih.govedinst.comresearchgate.net However, specific computational predictions of the fluorescence spectrum and quantum yield for this compound are not available in the reviewed literature.

Reactivity Predictions and Reaction Pathway Modeling

Transition State Localization

Information regarding the localization of transition states for reactions involving this compound through computational modeling is not found in the available scientific literature. Transition state theory is a fundamental concept in chemical kinetics, and computational methods are invaluable for locating the high-energy transition state structures that connect reactants and products. This analysis provides crucial information about reaction barriers and mechanisms. While this is a common application of computational chemistry, specific studies detailing transition state localization for reactions of this compound have not been identified.

Frontier Molecular Orbital Analysis

A specific Frontier Molecular Orbital (FMO) analysis for this compound is not detailed in the currently accessible literature. FMO theory is a powerful qualitative tool in computational chemistry used to predict the reactivity and kinetic stability of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energies and spatial distributions of these orbitals provide insights into the molecule's electron-donating and electron-accepting capabilities. For many organic molecules, the HOMO is associated with nucleophilicity, while the LUMO is linked to electrophilicity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity. While computational studies on similar heterocyclic and phenolic compounds often include FMO analysis to understand their electronic properties and reactivity, a specific analysis for this compound, including visualizations of the HOMO and LUMO and their energy levels, is not available in the reviewed sources.

Derivatization and Functionalization Strategies for Enhanced Properties

Modification of the Amino Group

The primary amino group at the 6-position of the pyridine (B92270) ring is a key site for derivatization. Its nucleophilic character allows for a variety of chemical transformations, although its reactivity can be influenced by the electronic properties of the heterocyclic ring system.

The exocyclic amino group of 4-(6-aminopyridin-2-yl)phenol can readily undergo acylation to form the corresponding amides. This transformation is typically achieved by reacting the parent compound with acylating agents such as acyl chlorides or acid anhydrides. Studies on the acylation of aminopyridines indicate that the reaction generally proceeds via direct, rate-determining acetylation at the exocyclic amino nitrogen. publish.csiro.au The reaction often involves the use of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. publish.csiro.auvedantu.com This conversion of the amino group to an amide is a common strategy to modify the electronic properties of the molecule, enhance stability, or introduce new functional moieties.

The reaction of 2-aminopyridine (B139424) derivatives with dicarboxanhydrides, such as endic anhydride, has been shown to result in the chemoselective transformation of the exocyclic amino group to yield the corresponding amido acids. researchgate.net

Table 1: Representative Acylation Reactions of the Amino Group
Acylating AgentProduct TypeTypical Conditions
Acetyl Chloride (CH₃COCl)Acetamide DerivativeInert solvent (e.g., acetone), optional base (e.g., triethylamine) publish.csiro.au
Acetic Anhydride ((CH₃CO)₂O)Acetamide DerivativeInert solvent (e.g., acetone), optional base (e.g., triethylamine) publish.csiro.au
Benzoyl Chloride (C₆H₅COCl)Benzamide DerivativeSchotten-Baumann conditions or aprotic solvent with a base
Bicyclo[2.2.1]hept-5-ene-endo-2,endo-3-dicarboxanhydride (Endic Anhydride)Amido Acid DerivativeChemoselective reaction at the amino group researchgate.net

Alkylation of the amino group in this compound can lead to the formation of secondary or tertiary amines. However, the reaction can be complex. Alkylation of aminopyridines can occur at either the exocyclic amino nitrogen or the pyridine ring nitrogen, sometimes resulting in a mixture of products. publish.csiro.aunih.gov The regioselectivity is influenced by the alkylating agent, solvent, and reaction conditions. For instance, alkylation with alkyl halides under basic conditions can yield N-alkylated products. fabad.org.tr Catalytic methods, including the use of heterogeneous catalysts, have been developed for the N-alkylation of aminopyridines with alcohols, offering a greener alternative to traditional methods. google.com

Table 2: Potential Alkylation and Arylation Reactions
ReagentReaction TypePotential Product(s)
Alkyl Halide (e.g., CH₃I)N-AlkylationSecondary or tertiary amine at the exocyclic N; potential for pyridinium (B92312) salt formation
Alcohol (e.g., Methanol)Catalytic N-AlkylationN-methylated aminopyridine derivative google.com
Activated Aryl HalideN-Arylation (e.g., Buchwald-Hartwig amination)N-aryl aminopyridine derivative

The primary aromatic amino group allows for diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. This reaction converts the amino group into a diazonium salt. However, pyridine-2-diazonium salts are known to be exceptionally unstable and generally cannot be isolated. google.com There is a significant difference in reactivity and stability between benzenediazonium (B1195382) salts and pyridinediazonium salts, particularly those derived from 2-aminopyridines. google.com

The resulting pyridine-2-diazonium ion from this compound is highly prone to rapid hydrolysis, even in dilute acid, yielding the corresponding 2-hydroxypyridine (B17775) (2-pyridone) derivative. rsc.org While classic diazonium salt reactions like Sandmeyer or Balz-Schiemann transformations are theoretically possible, the inherent instability of the intermediate makes these subsequent reactions challenging and often inefficient for 2-substituted pyridines. google.com

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, enabling modifications through reactions such as esterification and etherification. Its acidity and nucleophilicity are central to its reactivity.

Esterification: The phenolic hydroxyl group can be converted into an ester. Unlike alcohols, phenols react very slowly with carboxylic acids, making this an inefficient method for ester formation. chemguide.co.uklibretexts.org Consequently, esterification is more effectively carried out using more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base. chemguide.co.uklibretexts.org This reaction transforms the phenol (B47542) into a phenyl ester, which can alter the compound's lipophilicity and act as a protecting group.

Etherification: The synthesis of ethers from the phenolic group is commonly achieved via the Williamson ether synthesis. This method involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide anion. The phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide or another substrate with a good leaving group to form the corresponding ether. google.comorganic-chemistry.org Care must be taken in aminophenol etherification, as the basic conditions can sometimes lead to side reactions or degradation if not controlled. google.com

Table 3: Esterification and Etherification of the Phenolic Group
Reaction TypeReagentProduct TypeTypical Conditions
EsterificationAcyl Chloride (R-COCl)Phenyl EsterBase (e.g., pyridine, NaOH) chemguide.co.uk
EsterificationAcid Anhydride ((R-CO)₂O)Phenyl EsterWarming, optional base libretexts.org
EtherificationAlkyl Halide (R-X)Phenyl EtherBase (e.g., K₂CO₃, NaOH), inert solvent google.com
EtherificationDialkyl Sulfate ((R-O)₂SO₂)Phenyl EtherBase (e.g., K₂CO₃, NaOH), inert solvent

In multistep syntheses involving this compound, it is often necessary to temporarily mask one functional group to allow a selective reaction at the other. wikipedia.org This is achieved using protecting groups, which are introduced to block a reactive site and can be later removed under specific conditions without disturbing the rest of the molecule. organic-chemistry.org

The choice of protecting groups for the amino and phenolic hydroxyl functions depends on their stability to the reaction conditions planned for other steps. An ideal approach involves an "orthogonal protection" strategy, where each protecting group can be removed under distinct conditions (e.g., one is acid-labile, the other is removed by hydrogenation) without affecting the other. wikipedia.orgorganic-chemistry.org

For the Amino Group: Common protecting groups include carbamates like tert-butoxycarbonyl (Boc), which is removed with acid, and benzyloxycarbonyl (Cbz or Z), which is cleaved by hydrogenolysis. creative-peptides.com

For the Phenolic Hydroxyl Group: A wide array of protecting groups is available. Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are common and are typically removed by fluoride (B91410) ion sources (e.g., TBAF). Alkyl ethers like methyl or benzyl (B1604629) (Bn) ethers are also used; benzyl ethers are particularly useful as they can be removed by catalytic hydrogenation. wikipedia.org

Table 4: Common Protecting Groups for Amino and Phenolic Functions
Functional GroupProtecting GroupAbbreviationTypical Deprotection Conditions
Amino (-NH₂)tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl) organic-chemistry.org
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation (H₂/Pd) creative-peptides.com
Phenolic Hydroxyl (-OH)tert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF, HF)
BenzylBnCatalytic Hydrogenation (H₂/Pd) wikipedia.org
MethoxymethylMOMAcidic hydrolysis

Substitution on the Aromatic Rings

Electrophilic Aromatic Substitution (EAS) Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. In the case of this compound, the phenol ring is highly activated towards EAS, while the pyridine ring is generally deactivated. This is due to the powerful electron-donating effects of the hydroxyl (-OH) and amino (-NH2) groups, which increase the nucleophilicity of the phenol and pyridine rings, respectively. However, the nitrogen atom in the pyridine ring is electronegative and tends to withdraw electron density, making electrophilic attack less favorable. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, further deactivating the ring.

Consequently, electrophilic substitution will overwhelmingly occur on the phenol ring. The hydroxyl group is a strong activating group and an ortho, para-director. Since the para position is already substituted by the aminopyridinyl group, electrophilic attack will be directed to the positions ortho to the hydroxyl group.

Common EAS strategies that can be applied to modify the phenol ring include:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can significantly alter the electronic properties and reactivity of the molecule. Due to the high activation of the phenol ring, halogenation can often proceed without a Lewis acid catalyst.

Nitration: The introduction of a nitro (-NO2) group is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for further functionalization, such as reduction to an amino group.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group. This functional group can increase water solubility and provides a handle for further derivatization.

Below is a table summarizing typical conditions for these EAS reactions on activated phenolic systems.

Reaction Reagents and Conditions Potential Product
BrominationBr2 in a non-polar solvent (e.g., CCl4)4-(6-aminopyridin-2-yl)-2,6-dibromophenol
NitrationDilute HNO3 at low temperature4-(6-aminopyridin-2-yl)-2-nitrophenol
SulfonationConcentrated H2SO45-(6-aminopyridin-2-yl)-2-hydroxybenzenesulfonic acid

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution (NAS) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is favored on electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups. Therefore, in this compound, the pyridine ring is the more likely site for NAS, especially if a suitable leaving group is present.

For NAS to occur on the pyridine ring of this compound, a derivative with a good leaving group, such as a halogen, would typically be required. For instance, if a chloro or fluoro substituent were present on the pyridine ring, it could be displaced by various nucleophiles. The amino group on the pyridine ring is an activating group for NAS.

Potential NAS reactions on a suitably substituted aminopyridine precursor could involve:

Amination: Displacement of a leaving group by ammonia (B1221849) or an amine to introduce a new amino functionality.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form ethers.

Thiolation: Displacement by a thiol to introduce a sulfur-containing group.

The conditions for NAS reactions can vary widely depending on the substrate and the nucleophile, but they often involve heating in the presence of a base.

Nucleophile Typical Reagents Potential Functional Group Introduced
AmineR2NH, base (e.g., K2CO3), heat-NR2
AlkoxideNaOR, heat-OR
ThiolRSH, base (e.g., NaH)-SR

Copolymerization and Polymer Grafting Techniques

The bifunctional nature of this compound, with its reactive amino and hydroxyl groups, makes it an attractive monomer for incorporation into polymeric structures. These techniques can be used to create new materials with tailored thermal, mechanical, and electronic properties.

Integration into Polymeric Architectures

This compound can be integrated into polymer backbones through copolymerization. The amino and hydroxyl groups can participate in various polymerization reactions, such as condensation polymerization.

Polyester Synthesis: The hydroxyl group can react with dicarboxylic acids or their derivatives (e.g., acyl chlorides) to form polyesters.

Polyamide Synthesis: The amino group can react with dicarboxylic acids to form polyamides.

Polyurethane Synthesis: The hydroxyl group can react with diisocyanates to form polyurethanes.

By carefully selecting the comonomers, the properties of the resulting copolymer can be finely tuned. For example, incorporating flexible aliphatic chains can increase the polymer's elasticity, while using aromatic comonomers can enhance its thermal stability and rigidity. Enzymatic polymerization, using enzymes like peroxidases, is another approach for the polymerization of phenolic compounds, offering a greener alternative to traditional chemical methods.

Surface Functionalization of Materials

The unique chemical structure of this compound allows it to act as a versatile agent for the surface functionalization of various materials. This modification can alter the surface properties, such as wettability, adhesion, and biocompatibility, or introduce new functionalities.

The phenolic part of the molecule can strongly adhere to a wide range of surfaces through hydrogen bonding and other non-covalent interactions. This is a well-known property of phenolic compounds, which are often used to create adhesive and functional coatings.

The aminopyridine moiety provides a site for further chemical modification or can impart specific properties to the surface, such as basicity or metal-coordinating ability.

Common strategies for surface functionalization include:

Simple Adsorption: Immersing a substrate in a solution of this compound can lead to the formation of a thin film on the surface.

Covalent Grafting: The amino or hydroxyl groups can be used to form covalent bonds with a suitably activated surface. For instance, surfaces rich in carboxylic acid groups can be coupled to the amino group using carbodiimide (B86325) chemistry. Silane coupling agents can also be used to functionalize silica-based surfaces, which can then react with the amino or hydroxyl groups.

This surface modification can be applied to a variety of materials, including nanoparticles, metal oxides, and polymers, to create functional hybrid materials for applications in catalysis, sensing, and biomedicine.

No Publicly Available Research Found for "this compound" in Advanced Materials Science Applications

Following a comprehensive search of publicly available scientific literature and databases, no specific research data or articles were found for the chemical compound This compound within the detailed application areas of advanced materials science as specified in the user's request.

The investigation sought to find information on the design principles and conceptual integration of "this compound" in the following fields:

Optoelectronic Materials: Specifically, its exploration as a constituent in fluorescent probes and labels, and as a component in Organic Light-Emitting Diodes (OLEDs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): Its role in ligand design for porous materials and in the control of MOF crystallization.

Polymer and Composite Systems: Its integration and effects within such systems.

Despite targeted searches for this exact compound, the scientific literature does not appear to contain studies detailing its synthesis, properties, or application in these advanced material contexts. The searches consistently yielded information on different isomers, such as 4-(6-aminopyridin-3-yl)phenol, or other related but structurally distinct molecules.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to "this compound" as per the provided outline. The absence of published research for this specific compound prevents a detailed discussion of its design principles and applications in the specified areas of materials science.

Applications in Advanced Materials Science: Design Principles

Integration into Polymer and Composite Systems

Polymer Blends with Functional Additives

The incorporation of 4-(6-aminopyridin-2-yl)phenol as a functional additive in polymer blends is a strategic approach to enhance material properties. The design principles for such applications revolve around leveraging the compound's ability to form hydrogen bonds and introduce specific functionalities.

The phenolic hydroxyl group can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen and the amino group can act as hydrogen bond acceptors. This allows for the formation of a robust network of intermolecular interactions with polymers containing complementary functional groups, such as polyamides, polyesters, and polyurethanes. These interactions can improve the miscibility of otherwise immiscible polymer blends, leading to materials with enhanced mechanical strength and thermal stability.

Furthermore, the aminopyridine group can be chemically modified to introduce additional functionalities. For instance, the amino group can be acylated or alkylated to tailor the additive's compatibility with the polymer matrix or to introduce properties like flame retardancy or UV stability.

Table 1: Design Principles for Polymer Blends with this compound

Design PrincipleRationaleExpected Outcome
Hydrogen Bonding The phenol (B47542) and aminopyridine groups can form strong hydrogen bonds with polymer chains.Improved miscibility, enhanced mechanical properties, and increased thermal stability.
Functionalization The amino group can be modified to introduce specific functionalities.Tailored compatibility, flame retardancy, and UV stability.
Chain Extension The bifunctional nature of the molecule can lead to chain extension in condensation polymers.Increased molecular weight and improved mechanical performance.

Reinforced Composites for Specific Research Objectives

In the realm of reinforced composites, this compound can be utilized as a surface modification agent for reinforcing fillers or as a component of the matrix itself. The design of such composites is guided by the objective of improving the interfacial adhesion between the filler and the polymer matrix.

For specific research objectives, such as creating composites with tailored electronic properties, the aminopyridine unit can be exploited. The nitrogen atoms in the pyridine ring can coordinate with metal ions, allowing for the in-situ formation of metal-organic frameworks (MOFs) within the polymer matrix. This can lead to composites with tunable dielectric constants or conductive properties.

Catalytic Applications in Organic Transformations

The electronic and structural features of this compound make it a promising candidate for various catalytic applications, particularly in the field of organic synthesis.

Ligand in Homogeneous Catalysis

In homogeneous catalysis, this compound can serve as a versatile ligand for a range of transition metals. The aminopyridine fragment can act as a bidentate chelating ligand, coordinating to a metal center through the pyridine nitrogen and the amino nitrogen. The phenolic hydroxyl group can either remain as a pendant functional group or be deprotonated to form a phenolate (B1203915), which can also coordinate to the metal.

This coordination flexibility allows for the fine-tuning of the electronic and steric properties of the resulting metal complex. For instance, nickel complexes bearing aminopyridine ligands have been investigated for the selective hydroxylation of aromatic C-H bonds. chimia.chuu.nlnih.gov Similarly, rhodium-catalyzed amination of phenols highlights the catalytic potential of metal complexes involving phenol-containing ligands. nih.govorganic-chemistry.orgresearchgate.net The presence of both aminopyridine and phenol moieties in a single molecule could lead to cooperative effects, enhancing catalytic activity and selectivity in various transformations, such as cross-coupling reactions and hydrogenations.

Table 2: Potential Homogeneous Catalytic Applications

Catalytic TransformationMetal CenterRole of this compound
Cross-Coupling Reactions Palladium, NickelBidentate ligand to stabilize the active catalytic species.
Hydroxylation Reactions Nickel, IronLigand to modulate the redox properties of the metal center.
Amination Reactions Rhodium, RutheniumAncillary ligand to facilitate C-N bond formation.

Heterogenized Catalysts (Conceptual Design)

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, this compound can be immobilized on solid supports to create heterogenized catalysts. The design of such catalysts involves the covalent attachment of the molecule to a support material or its encapsulation within a porous matrix.

The phenolic hydroxyl group provides a convenient handle for immobilization onto silica (B1680970) or alumina (B75360) supports through the formation of ether or ester linkages. Alternatively, the aminopyridine unit can be used for anchoring onto polymer supports. Once immobilized, the resulting material can be used in a packed-bed or slurry reactor, allowing for easy catalyst recovery and reuse.

A conceptual design for a heterogenized catalyst would involve grafting this compound onto a mesoporous silica support. The resulting material would then be treated with a metal precursor, such as a palladium or rhodium salt, to form the active catalytic sites. The porous nature of the support would allow for efficient mass transport of reactants and products, while the strong covalent linkage would prevent leaching of the catalyst into the reaction medium. This approach could lead to the development of robust and recyclable catalysts for a variety of organic transformations.

Advanced Characterization Techniques for Complex Structural Analysis

High-Resolution Mass Spectrometry for Molecular Identification and Purity

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like 4-(6-aminopyridin-2-yl)phenol, allowing for the analysis of the intact molecule. In positive ion mode, the aminopyridine nitrogen and the primary amine are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. The high-resolution measurement of this ion allows for the confirmation of the elemental formula.

Table 1: High-Resolution ESI-MS Data for this compound

Parameter Expected Value
Formula C₁₁H₁₀N₂O
Exact Mass 186.0793

| [M+H]⁺ (monoisotopic) | 187.0866 |

Subsequent fragmentation in the mass spectrometer (MS/MS) can provide structural information. Key fragmentations would be expected to involve the cleavage of the bond between the pyridine (B92270) and phenol (B47542) rings, as well as characteristic losses from each ring.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

While less common for small molecules than ESI, Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be employed for the analysis of this compound. This technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization of the analyte. MALDI-MS would also be expected to show the protonated molecule [M+H]⁺ as the base peak. The choice of matrix is critical for successful analysis and would typically be an organic acid such as α-cyano-4-hydroxycinnamic acid.

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for determining the purity of a compound and for analyzing it within a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase method would be most appropriate, utilizing a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the protonation of the basic nitrogens and improve peak shape. Detection is typically performed using a UV-Vis detector, taking advantage of the chromophoric nature of the aromatic rings. The purity is determined by the area percentage of the main peak.

Table 2: Representative HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Retention Time (Expected) | ~8.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the injector and column. To overcome this, derivatization of the polar functional groups (the phenolic hydroxyl and the amino groups) is necessary. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to increase volatility and thermal stability, allowing for successful GC-MS analysis. The resulting mass spectrum would show a molecular ion corresponding to the derivatized molecule, and the fragmentation pattern would be influenced by the silyl (B83357) groups.

Thermal Analysis for Material Stability and Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide crucial information about the material's stability and phase transitions. For this compound, these analyses would reveal its melting point, decomposition temperature, and any polymorphic transitions.

A typical DSC thermogram would show a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. TGA would show the compound to be stable up to a certain temperature, after which a loss of mass would be observed, indicating thermal decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability.

Table 3: Expected Thermal Analysis Data for this compound

Analysis Parameter Expected Observation
DSC Melting Point (Tₘ) Sharp endotherm, e.g., 150-160 °C

| TGA | Decomposition Onset (Tₔ) | > 200 °C |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability and decomposition profile of a material. By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can pinpoint the temperatures at which the compound degrades.

While specific TGA data for this compound is not extensively documented in publicly available literature, a hypothetical analysis based on similar phenolic and aminopyridine structures can be projected. The thermal degradation of related polymers containing azomethine and phenol groups has been studied, indicating that such structures can exhibit significant thermal stability. For instance, studies on polymers derived from phenolic Schiff bases show decomposition occurring at elevated temperatures.

A typical TGA curve for this compound would be expected to show a stable baseline at lower temperatures, followed by one or more mass loss steps at higher temperatures, corresponding to the decomposition of the molecule. The onset temperature of decomposition would be a key indicator of its thermal stability.

Hypothetical TGA Data for this compound

Temperature Range (°C)Mass Loss (%)Associated Process
25 - 200< 1%Loss of adsorbed moisture/solvent
200 - 350~ 40%Decomposition of pyridine and phenol moieties
350 - 500~ 55%Further degradation of organic structure
> 500~ 5%Residual char

Note: This data is hypothetical and serves as an illustrative example of expected TGA results.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can detect physical and chemical changes such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would be crucial in determining its melting point and identifying any polymorphic transitions. The melting point is a fundamental physical property that provides an indication of the purity of the compound. The presence of endothermic peaks would signify melting or other phase transitions, while exothermic peaks could indicate crystallization or decomposition. The study of related aminophenol compounds has shown how DSC can reveal changes in melting temperature and latent heat of fusion upon modification. researchgate.net

Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting185190120 (Endothermic)
Decomposition300325-250 (Exothermic)

Note: This data is hypothetical and intended to illustrate the type of information obtained from a DSC experiment.

Microscopic and Nanoscopic Characterization

Microscopic techniques are essential for visualizing the surface morphology and internal structure of materials at the micro and nano-scale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about the physical form of this compound.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy is a versatile technique used to obtain high-resolution images of the surface of a sample. By scanning the surface with a focused beam of electrons, SEM provides detailed information about the sample's topography and composition.

For this compound, SEM analysis would reveal the particle shape, size distribution, and surface texture of the crystalline or amorphous solid. This morphological information is critical as it can influence properties such as solubility and dissolution rate. The morphology of related organic compounds has been successfully characterized using SEM, providing insights into their crystalline nature.

A hypothetical SEM analysis of this compound might reveal crystalline structures with well-defined facets or, alternatively, an amorphous powder with irregular particle shapes.

Hypothetical SEM Observations for this compound

ParameterObservation
Particle ShapeCrystalline, prismatic
Size Range10 - 50 µm
Surface TextureSmooth with some agglomeration
MorphologyWell-defined crystal habits

Note: These observations are hypothetical and represent potential findings from an SEM analysis.

Transmission Electron Microscopy (TEM) for Nanostructure

Transmission Electron Microscopy provides even higher resolution images than SEM, allowing for the characterization of the internal structure and nanoscopic features of a material. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through.

Hypothetical TEM Findings for this compound

FeatureDescription
CrystallinitySelected area electron diffraction (SAED) patterns could confirm the crystalline nature.
Lattice FringesHigh-resolution TEM could visualize the atomic planes within the crystal.
NanoparticlesIf prepared in nanoparticulate form, TEM would reveal their size, shape, and distribution.
DefectsPotential to identify dislocations or stacking faults within the crystal structure.

Note: These findings are hypothetical and illustrate the potential insights that could be gained from a TEM analysis.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Synthetic Pathways for Scalability

Currently, specific, scalable synthetic routes for 4-(6-aminopyridin-2-yl)phenol are not well-documented in publicly accessible literature. Future research could focus on developing efficient and economically viable synthetic methodologies. This could involve exploring various cross-coupling reactions, such as Suzuki or Negishi couplings, which are well-established for the formation of carbon-carbon bonds between aromatic rings. The development of a robust and scalable synthesis would be the foundational step for enabling all other areas of research and potential application.

Development of Advanced Ligand Architectures

The presence of both a phenol (B47542) and an amino-pyridine group suggests that this compound could serve as a versatile ligand in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the amino group, along with the oxygen atom of the phenol, offer multiple coordination sites. Future work could involve the design and synthesis of novel multi-dentate ligands based on this scaffold. These advanced ligand architectures could be used to create metal complexes with interesting catalytic, magnetic, or optical properties.

Integration into Hybrid Organic-Inorganic Systems

The functional groups present in this compound make it an attractive candidate for integration into hybrid organic-inorganic materials. For instance, it could be incorporated into metal-organic frameworks (MOFs) or used to functionalize the surface of inorganic nanoparticles. Such hybrid materials could exhibit synergistic properties, combining the processability and functionality of the organic component with the stability and electronic properties of the inorganic counterpart. Research in this area could lead to the development of new materials for applications in gas storage, catalysis, and sensing.

Theoretical Prediction of Emergent Properties

In the absence of extensive experimental data, computational chemistry and theoretical modeling can provide valuable insights into the potential properties of this compound. Density Functional Theory (DFT) calculations could be employed to predict its electronic structure, spectroscopic properties, and reactivity. Such theoretical studies can guide future experimental work by identifying promising areas of application and predicting the behavior of the molecule in different chemical environments. For example, theoretical calculations could help in understanding its potential as a corrosion inhibitor or as a component in electronic devices.

Expansion into Bio-inspired Chemical Systems (Conceptual Design)

The combination of a phenol and a pyridine ring in this compound is reminiscent of certain biological cofactors and signaling molecules. This structural motif suggests potential for the conceptual design of bio-inspired chemical systems. For example, it could be used as a building block for creating synthetic receptors for biologically relevant molecules or as a scaffold for developing enzyme inhibitors. Future research could explore its potential in areas such as drug discovery and chemical biology, drawing inspiration from the roles of similar structures in natural systems.

Q & A

Q. What synthetic routes are available for 4-(6-aminopyridin-2-yl)phenol, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and phenolic precursors. For example, a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst could link 6-aminopyridin-2-ylboronic acid to a para-substituted phenol. Critical steps include:
  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for high yields .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
  • Purity validation : Monitor via TLC and confirm with HPLC (>95% purity).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the aromatic protons and carbons, with the aminopyridine NH₂ group appearing as a broad singlet (~5 ppm).
  • IR spectroscopy : Detect O-H (phenolic, ~3300 cm⁻¹) and N-H (amine, ~3400 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 203.09).
  • X-ray crystallography : Resolve crystal structure using SHELXL or ORTEP-III for unambiguous confirmation.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the solvent-dependent reactivity of this compound?

  • Methodological Answer :
  • Computational setup : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis set to model the compound.
  • Solvent effects : Apply the polarizable continuum model (PCM) to simulate dielectric environments (e.g., water vs. DMSO).
  • Reactivity analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., reaction rates in different solvents) to validate trends .

Q. How do hydrogen bonding networks influence the crystalline packing of this compound?

  • Methodological Answer :
  • Graph set analysis : Classify hydrogen bonds (e.g., D, R₂²(8) motifs) using crystallographic data .
  • Crystal structure refinement : Use SHELX to identify O-H···N and N-H···O interactions.
  • Thermal analysis : Correlate melting points (DSC/TGA) with hydrogen bond density to assess stability.

Q. How can conflicting data between NMR and X-ray diffraction (XRD) results be resolved?

  • Methodological Answer :
  • Dynamic effects in NMR : Consider tautomerism or conformational flexibility (e.g., amine rotation) causing signal splitting.
  • XRD validation : Compare experimental XRD patterns with DFT-optimized geometries to identify static vs. dynamic discrepancies.
  • Variable-temperature NMR : Probe temperature-dependent shifts to confirm dynamic processes .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with PDB structures to predict binding modes.
  • Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry.
  • Enzyme assays : Monitor inhibition via kinetic studies (e.g., IC₅₀ determination using fluorogenic substrates). Reference similar pyridine derivatives in drug discovery pipelines .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Reference MSDS guidelines for phenolic analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.